![molecular formula C14H12ClF2NO2S B4550406 N-[2-(4-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B4550406.png)
N-[2-(4-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide is an organic compound with the molecular formula C14H12ClF2NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a difluorobenzene ring and a chlorophenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-(4-chlorophenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (25-40°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is studied for its interactions with biological macromolecules, including proteins and enzymes, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The exact pathways and targets depend on the specific biological context and the compound’s structural analogs.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
N-[2-(4-fluorophenyl)ethyl]-2,4-difluorobenzenesulfonamide: Contains a fluorine atom instead of chlorine, potentially altering its chemical properties and interactions.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine atoms, which can influence its electronic properties and reactivity. This combination of substituents can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2,4-difluorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO2S/c15-11-3-1-10(2-4-11)7-8-18-21(19,20)14-6-5-12(16)9-13(14)17/h1-6,9,18H,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXUTRMFIUMLBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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